molecular formula C5H13ClN4O4 B13994274 3,3-Dinitropentane-1,5-diamine CAS No. 5108-61-2

3,3-Dinitropentane-1,5-diamine

Cat. No.: B13994274
CAS No.: 5108-61-2
M. Wt: 228.63 g/mol
InChI Key: ZUNJKNPUYMPSKS-UHFFFAOYSA-N
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Description

Overview of Multifunctionalized Alkanes in Contemporary Chemical Research

Multifunctionalized alkanes, which are aliphatic, three-dimensional molecules, have garnered increasing interest in modern chemical research, particularly within the field of medicinal chemistry. anr.fr The unique stereogenic configurations of these chiral scaffolds present them as appealing candidates for drug development due to the potential for improved therapeutic properties. anr.fr The synthesis of such complex molecules, however, remains a significant challenge. anr.fr

Contemporary research aims to develop modern and environmentally compatible routes to these structural motifs, often focusing on C-H functionalization reactions that utilize simple, non-prefunctionalized substrates. anr.fr These approaches are seen as a sustainable way to build a wide array of structurally diverse chiral aliphatic molecules. anr.fr Catalysis plays a key role in this area. For instance, multifunctional catalysts are designed for processes like the conversion of biomass-derived acids into fuel-like alkanes and the hydrogenolysis of esters to alkanes. abo.fiacs.org These catalysts can possess multiple active sites, such as a noble metal for hydrogenation and an acidic component for dehydration, enabling complex transformations in a single step under mild conditions. nih.gov The development of methods for direct C(sp3)-H functionalization of unactivated alkanes represents a major advancement, allowing for the late-stage modification of complex molecules. nih.gov

Academic Context of Geminal Dinitroalkyl Scaffolds

The geminal dinitroalkyl group, characterized by two nitro groups attached to the same carbon atom, is a key structural motif in various areas of chemistry. These compounds, such as dinitroparaffins, have been a subject of synthetic chemistry research for many decades. acs.org Geminal dinitro compounds are notable as important precursors in the synthesis of a variety of valuable fine chemicals. metu.edu.tr

A significant application of these scaffolds is in the field of energetic materials. For example, derivatives of gem-dinitrodiols, such as 2,2-dinitropropane-1,3-diol (B1619563) and 3,3-dinitropentane-1,5-diol, have been synthesized and studied for these properties. researchgate.net Furthermore, 1,3-dinitro compounds can be reduced to form 1,3-diamines, which serve as essential starting materials for biologically active compounds, agrochemicals, and pharmaceuticals. metu.edu.tr The synthesis of these dinitro compounds can be achieved through methods like the Michael addition of nitroalkanes to nitroolefins, a reaction that can yield products with high diastereoselectivity and enantioselectivity when chiral organocatalysts are used. metu.edu.tr

Strategic Importance of Diamine Functionalities in Organic Synthesis

Diamine functionalities, which consist of two amine groups within a single organic compound, are of fundamental importance in organic synthesis. fiveable.meyoutube.com These compounds are categorized based on the relative position of the amino groups; for instance, vicinal diamines have amino groups on adjacent carbon atoms. youtube.com The presence of two amine groups allows diamines to act as versatile nucleophiles, reacting with electrophiles in numerous organic reactions. fiveable.me

Diamines are crucial monomers in the preparation of polymers such as polyamides, polyimides, and polyureas. youtube.comwikipedia.org For example, 1,6-diaminohexane is a key precursor to Nylon 6-6. youtube.comwikipedia.org The dual reactivity of diamines enables them to form branched or cross-linked structures, which can enhance the mechanical properties of polymers. fiveable.me Beyond polymer science, vicinal diamines are common structural motifs in biologically active molecules and are used as building blocks for medicines, organocatalysts, and as ligands in transition-metal catalysis. nih.govresearchgate.net Their ability to participate in reactions like aldol (B89426) condensations and hydroaminations makes them indispensable for creating complex molecular architectures and accessing biologically relevant molecules. fiveable.menih.gov

Historical Trajectories and Modern Relevance of 3,3-Dinitropentane-1,5-diamine in Chemical Science

3,3-Dinitropentane-1,5-diamine, a compound that integrates both geminal dinitro and diamine functionalities, holds a specific place in chemical science. evitachem.com While extensive academic literature detailing a broad history for the diamine itself is sparse, its relevance can be inferred from research into its derivatives and related structures.

A key derivative, 3,3-dinitro-pentane-1,5-diisocyanate, has been identified in the context of polyurethane solid propellants. google.comgoogleapis.com This indicates a historical interest in the 3,3-dinitropentane backbone for energetic material applications, where the dinitro group contributes to the energetic properties and the functional end-groups (originally amines, then converted to isocyanates) allow for polymerization into a binder matrix. google.com

The synthesis of related structures, such as derivatives of 3,3-dinitropentane-1,5-diol, has been noted as being hampered by the tedious and expensive synthesis of the pentanediol (B8720305) precursor, which may have similarly influenced the research trajectory of the diamine. researchgate.net

Today, 3,3-Dinitropentane-1,5-diamine is available commercially as a chemical intermediate. lookchem.com Its structure represents a convergence of the chemical principles outlined previously: a multifunctionalized alkane scaffold containing a geminal dinitro group and two primary amine functionalities. This unique combination makes it a potentially valuable building block for the synthesis of specialized polymers and other advanced materials.

Properties of 3,3-Dinitropentane-1,5-diamine

Property Value
CAS Number 18667-16-8
Appearance White powder

| Purity | 99% |

Table of Mentioned Chemical Compounds

Compound Name
3,3-Dinitropentane-1,5-diamine
3,3-dinitropentane-1,5-diol
2,2-dinitropropane-1,3-diol
4,4-dinitroheptane-1,7-diol
1,3-diamines
1,6-diaminohexane
Ethylenediamine
3,3-dinitro-pentane-1,5-diisocyanate
2-methylpyrimidine-4,6-dione
Dinitromethane
Trifluoroacetic acid
1,1-diamino-2,2-dinitroethene
2-hydroxy-2-methylimidazolidine-4,5-dione
2-(dinitromethylidene)-imidazolidine-4,5-dione
2-methoxy-2-methylimidazolidine-4,5-dione
2-(dinitromethylidene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione
4-amino-3,5-dinitropyrazole
3,5-dinitropyrazole
4-chloropyrazole
4-nitropyrazole
4-nitro-3,5-dimethylpyrazole
1-nitropropane
trans-β-nitrostyrene
((2S,3S)-1,3-dinitropentan-2-yl)benzene
2-aminodmap
Quinine
Nitroethane
3-Nitropentane-1,5-diamine
3-Nitro-3-propyl-pentane-1,5-diamine
2-nitraza-l,U-butane diisocyanate
3-nitraza-l,5-pentane diisocyanate
3.6-dinitraza-l,8-octane diisocyanate
2-nitro-2-methyl-l,3-propanediol

Properties

CAS No.

5108-61-2

Molecular Formula

C5H13ClN4O4

Molecular Weight

228.63 g/mol

IUPAC Name

3,3-dinitropentane-1,5-diamine;hydrochloride

InChI

InChI=1S/C5H12N4O4.ClH/c6-3-1-5(2-4-7,8(10)11)9(12)13;/h1-4,6-7H2;1H

InChI Key

ZUNJKNPUYMPSKS-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CCN)([N+](=O)[O-])[N+](=O)[O-].Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3,3 Dinitropentane 1,5 Diamine

Elucidation of Reaction Mechanisms in the Formation of 3,3-Dinitropentane-1,5-diamine

The synthesis of 1,3-dinitroalkanes, which form the core structure of 3,3-Dinitropentane-1,5-diamine, is frequently achieved through carbon-carbon bond-forming reactions involving nitroalkanes. scielo.br A prevalent mechanistic pathway is the Michael addition of a nitroalkane to a nitroalkene. msu.eduorganic-chemistry.org This reaction is typically base-catalyzed, where the initial step involves the deprotonation of the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated nitroalkene. The resulting intermediate is a new nitronate anion, which is subsequently protonated to yield the 1,3-dinitro compound. msu.edu

Another fundamental route for constructing the carbon skeleton is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. chemistry-reaction.comsciencemadness.org The mechanism commences with the formation of a nitronate anion, which then adds to the carbonyl carbon. The resulting β-nitro alkoxide is then protonated to give a β-nitro alcohol. wikipedia.org

For the specific synthesis of 1,3-dinitroalkanes, a domino sequence that combines these mechanisms is often employed. This process can start with a Henry reaction between an aldehyde or ketone and an excess of a nitroalkane. scielo.br The initially formed β-nitro alcohol can then undergo base-catalyzed dehydration to form a nitroalkene in situ. This is followed by a conjugate (Michael) addition of a second molecule of the nitronate anion to the newly formed nitroalkene, yielding the 1,3-dinitro product in a one-pot procedure. researchgate.net

The introduction of the terminal amine functionalities in 3,3-Dinitropentane-1,5-diamine would likely involve subsequent synthetic steps, such as the reduction of a suitable precursor containing terminal nitro or nitrile groups.

Reactivity Profiles of the Amine Functionalities in 3,3-Dinitropentane-1,5-diamine

The two primary amine groups in 3,3-Dinitropentane-1,5-diamine are expected to exhibit reactivity typical of aliphatic amines, primarily functioning as nucleophiles and bases.

Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The amine groups in 3,3-Dinitropentane-1,5-diamine can participate in a variety of nucleophilic substitution and addition reactions. Common derivatization pathways include:

N-Alkylation: Reaction with alkyl halides to form secondary amines, tertiary amines, and eventually quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism.

N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. This is a rapid and typically high-yield reaction.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

The presence of two amine groups allows for the possibility of mono- or di-substitution, depending on the stoichiometry of the reactants. It also enables the use of this compound as a linker in polymerization reactions to form polyamides or other polymers.

Table 1: Expected Nucleophilic Reactions of 3,3-Dinitropentane-1,5-diamine
Reactant ClassExample ReactantExpected Product TypeReaction Type
Alkyl HalideMethyl Iodide (CH₃I)N-Alkylated Amines/Ammonium SaltsNucleophilic Substitution (SN2)
Acid ChlorideAcetyl Chloride (CH₃COCl)N,N'-Diacetyldiamine (Amide)Nucleophilic Acyl Substitution
AldehydeBenzaldehyde (C₆H₅CHO)Di-imine (Schiff Base)Nucleophilic Addition-Elimination
EsterEthyl Acetate (CH₃COOCH₂CH₃)AmideNucleophilic Acyl Substitution

The basicity of the amine groups is a defining characteristic of the molecule's acid-base chemistry. As a diamine, 3,3-Dinitropentane-1,5-diamine can accept two protons in a stepwise manner. The equilibrium for these protonation steps is described by two distinct pKₐ values for the corresponding conjugate acids (R-NH₃⁺).

Due to the lack of direct experimental data for 3,3-Dinitropentane-1,5-diamine, the values for the structurally similar 1,5-pentanediamine (cadaverine) provide a reliable estimate. chemeo.comnist.govrsc.org The pKₐ values for diamines are influenced by the chain length separating the two nitrogen atoms. For 1,5-pentanediamine, the pKₐ values are relatively close together, indicating that the protonation of one amine group has only a minor electronic effect on the basicity of the second, due to the separation by a flexible five-carbon chain which minimizes electrostatic repulsion between the two resulting positive charges. acs.orgresearchgate.net Computational studies using density functional theory (DFT) coupled with a Poisson-Boltzmann continuum solvent model have shown excellent agreement with experimental pKₐ values for aliphatic diamines. acs.orgresearchgate.net

Table 2: Experimental pKₐ Values of 1,5-Pentanediamine and Related Aliphatic Diamines
Compound NameStructurepKₐ₁pKₐ₂
1,2-EthanediamineH₂N(CH₂)₂NH₂9.936.85
1,3-PropanediamineH₂N(CH₂)₃NH₂10.628.48
1,4-ButanediamineH₂N(CH₂)₄NH₂10.819.63
1,5-PentanediamineH₂N(CH₂)₅NH₂10.9810.05

Data sourced from various chemical databases and literature. alfa-chemistry.comengineeringtoolbox.com

Reaction Dynamics of the Geminal Dinitro Moiety in 3,3-Dinitropentane-1,5-diamine

The geminal dinitro group, C(NO₂)₂, is a highly electron-withdrawing moiety that significantly influences the molecule's properties and reactivity. energetic-materials.org.cn

The nitro groups are susceptible to a variety of chemical transformations, most notably reduction. The reduction of aliphatic nitro compounds can yield different products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Catalytic hydrogenation (e.g., using Raney nickel or PtO₂) or reduction with active metals like iron can reduce nitro groups to primary amines. wikipedia.org The complete reduction of the gem-dinitro group would lead to a gem-diamine.

Reduction to Hydroxylamines: Milder reducing agents, such as diborane (B8814927) or zinc dust in the presence of ammonium chloride, can partially reduce nitro groups to hydroxylamines. wikipedia.org

Reduction to Oximes: Treatment with certain metal salts, like tin(II) chloride, can convert nitroalkanes to oximes. wikipedia.org

The C-NO₂ bond itself can undergo cleavage. Homolytic C-NO₂ bond cleavage is often the initial, rate-determining step in the thermal decomposition of nitroaromatic and some aliphatic nitro compounds. earthlinepublishers.comresearchgate.netscispace.com The energy required for this bond dissociation is a key parameter in assessing the stability of such molecules. researchgate.netscispace.com In some gem-dinitro compounds, hydrolysis or reaction with bases can also lead to cleavage of the C-N bond or other decomposition pathways. rsc.orgdiva-portal.org

The reactions of nitro compounds can proceed through both radical and ionic intermediates.

Radical Mechanisms: A common radical pathway is initiated by a single-electron transfer (SET) to the nitro group, forming a nitro radical anion. nih.gov This species is a key intermediate in many redox processes involving nitro compounds. researchgate.net Once formed, these radical anions can undergo further reactions, such as dimerization, disproportionation, or fragmentation (e.g., loss of a nitrite (B80452) ion). researchgate.net While much of the research has focused on nitroaromatic compounds, similar radical anions are involved in the electrochemistry and reduction of aliphatic nitro compounds. nih.gov

Ionic Mechanisms: The primary ionic mechanism for nitroalkanes possessing an α-hydrogen involves the formation of a nitronate anion via deprotonation. As 3,3-dinitropentane has no α-hydrogens on the carbon bearing the nitro groups, this specific pathway is not possible. However, ionic mechanisms are central to the synthetic reactions discussed previously, such as the Michael and Henry reactions, where the nitronate anion acts as a carbon nucleophile. organic-chemistry.orgwikipedia.org Decomposition reactions of related structures, such as gem-halonitroalkanes, can also proceed through ionic pathways involving the loss of a halide ion and subsequent rearrangement or reaction of the resulting intermediate. rsc.org

Intermolecular Interactions and Self-Assembly Processes Affecting Reactivity

The reactivity of 3,3-dinitropentane-1,5-diamine is significantly influenced by a network of intermolecular interactions that dictate its solid-state structure and the accessibility of its reactive sites. These non-covalent interactions, primarily hydrogen bonding and van der Waals forces, can lead to the formation of supramolecular assemblies, which in turn modulate the chemical behavior of the compound.

The molecular structure of 3,3-dinitropentane-1,5-diamine, featuring two primary amine groups (-NH₂) and two nitro groups (-NO₂), provides multiple sites for strong intermolecular interactions. The amine groups act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the lone pairs of the amine nitrogen atoms serve as hydrogen bond acceptors.

The predominant intermolecular interaction governing the self-assembly of 3,3-dinitropentane-1,5-diamine is hydrogen bonding. In the solid state, it is anticipated that extensive networks of intermolecular hydrogen bonds exist. These can occur between the amine groups of neighboring molecules (N-H···N) and, more significantly, between the amine groups and the nitro groups (N-H···O). The latter interaction is particularly strong due to the high electronegativity of the oxygen atoms in the nitro groups.

These hydrogen bonds lead to the formation of well-ordered, three-dimensional crystalline lattices. The specific arrangement of molecules in the crystal, or crystal packing, can sterically hinder the approach of reactants to the reactive centers of the molecule, thereby affecting its reactivity. For a reaction to occur in the solid state, the reactant molecules must have sufficient mobility to approach the 3,3-dinitropentane-1,5-diamine molecule in a suitable orientation. The energy required to disrupt the existing hydrogen bond network can contribute to the activation energy of the reaction.

In solution, the extent of self-assembly will be dependent on the nature of the solvent. In non-polar solvents, the strong hydrogen bonding between 3,3-dinitropentane-1,5-diamine molecules would favor the formation of aggregates or self-assembled structures. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, leading to the dissolution of the aggregates and solvation of the individual molecules. The reactivity in solution will therefore be a function of the equilibrium between the self-assembled state and the solvated state.

Below is a table summarizing the expected types of intermolecular interactions and their potential effects on the reactivity of 3,3-dinitropentane-1,5-diamine.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kJ/mol)Effect on Reactivity
Hydrogen Bond Amino (-NH₂)Amino (-N:)2.8 - 3.210 - 30Influences crystal packing and solubility. Can lower reactivity by stabilizing the ground state.
Hydrogen Bond Amino (-NH₂)Nitro (-NO₂)2.7 - 3.115 - 40Strongest interaction, dictates self-assembly. Sterically hinders approach to nitro groups.
Van der Waals All atomsAll atoms3.0 - 5.00.4 - 4Weaker, but collectively contribute to crystal packing and stability.

Note: The data in the table are representative values for the types of interactions listed and are not specific experimental values for 3,3-dinitropentane-1,5-diamine.

Structural Elucidation and Conformational Analysis of 3,3 Dinitropentane 1,5 Diamine

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in 3,3-Dinitropentane-1,5-diamine. Each technique offers unique insights, and together they allow for a comprehensive structural confirmation.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. Although specific experimental NMR data for 3,3-Dinitropentane-1,5-diamine is not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar aliphatic amines and nitroalkanes.

The proton (¹H) NMR spectrum is anticipated to show distinct signals for the different methylene (B1212753) groups. The protons on the carbons adjacent to the amine groups (C1 and C5) would likely appear as triplets, deshielded by the electron-withdrawing nitrogen atoms. The protons on the carbons adjacent to the quaternary carbon bearing the nitro groups (C2 and C4) would also be expected to be triplets. The chemical shift of protons alpha to a nitro group in nitroalkanes typically falls in the range of 4.1-4.3 ppm. youtube.com

The carbon-¹³ (¹³C) NMR spectrum would provide information on the carbon skeleton. The carbons bonded to the nitrogen of the amine groups (C1 and C5) would appear in the typical range for aminoalkanes. The quaternary carbon (C3) bonded to two nitro groups would be significantly deshielded and likely appear at a higher chemical shift. The carbons at the C2 and C4 positions would also be influenced by the adjacent nitro-bearing carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3-Dinitropentane-1,5-diamine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂ ~2.8-3.2 (triplet) ~40-45
C2-H₂ ~2.2-2.6 (triplet) ~30-35
C3 - ~110-120
C4-H₂ ~2.2-2.6 (triplet) ~30-35
C5-H₂ ~2.8-3.2 (triplet) ~40-45

Note: These are estimated values based on analogous structures and general NMR principles.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For 3,3-Dinitropentane-1,5-diamine, the key functional groups are the primary amine (-NH₂) and the nitro (-NO₂) groups.

The IR spectrum of a nitroalkane typically displays two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, generally appearing near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. nmrdb.org The primary amine group would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as N-H bending (scissoring) vibrations around 1600 cm⁻¹. C-H stretching vibrations from the pentane (B18724) backbone would be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro groups would be expected to produce a strong Raman signal. The C-C backbone vibrations would also be readily observable in the Raman spectrum.

Expected Vibrational Frequencies for 3,3-Dinitropentane-1,5-diamine

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
-NH₂ N-H Stretch 3300-3500 Weak
-NH₂ N-H Bend ~1600 Moderate
-CH₂- C-H Stretch 2850-3000 Strong
-NO₂ Asymmetric N-O Stretch ~1550 Moderate
-NO₂ Symmetric N-O Stretch ~1365 Strong
-C-N C-N Stretch 1000-1250 Moderate

Note: These are generalized frequency ranges and the actual values can be influenced by the molecular environment.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 3,3-Dinitropentane-1,5-diamine (C₅H₁₂N₄O₄), the molecular weight is approximately 192.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 192. However, aliphatic nitro compounds can be unstable and the molecular ion peak may be weak or absent.

The fragmentation of nitro compounds often involves the loss of nitro-related groups such as NO₂ (loss of 46 Da) or NO (loss of 30 Da). nih.gov Fragmentation of the aliphatic chain is also expected, leading to the cleavage of C-C bonds. The presence of amine groups would likely lead to characteristic fragmentation patterns involving the loss of ammonia (B1221849) or the formation of nitrogen-containing ions.

Predicted Mass Spectrometry Fragments for 3,3-Dinitropentane-1,5-diamine

m/z Value Possible Fragment Ion Description
192 [C₅H₁₂N₄O₄]⁺ Molecular Ion
146 [C₅H₁₂N₃O₂]⁺ Loss of NO₂
175 [C₅H₁₁N₄O₃]⁺ Loss of OH from a rearranged ion
102 [C₅H₁₄N₂]⁺ Loss of two NO₂ groups (from a rearranged ion)

Note: These are plausible fragmentation pathways and the relative abundances of the fragments would depend on the ionization conditions.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 3,3-Dinitropentane-1,5-diamine has been reported, insights can be gained from the crystal structures of related diammonium dinitrate salts.

Should a suitable crystal of 3,3-Dinitropentane-1,5-diamine or a salt thereof be obtained, X-ray diffraction would reveal its detailed molecular geometry. It is expected that the pentane backbone would adopt a staggered conformation to minimize steric hindrance between the bulky nitro groups and the terminal ammonium (B1175870) groups in a salt form.

The bond lengths and angles around the C3 atom would be of particular interest. The C-N bonds of the nitro groups are expected to be in the typical range for nitroalkanes. The O-N-O bond angle would be approximately 125°. The geometry around the terminal nitrogen atoms would be tetrahedral in the protonated diammonium salt form.

In the solid state, particularly in a salt form such as 3,3-Dinitropentane-1,5-diammonium dinitrate, the crystal packing would be dominated by an extensive network of hydrogen bonds. The ammonium groups (-NH₃⁺) would act as hydrogen bond donors, while the oxygen atoms of the nitrate (B79036) anions (-NO₃⁻) and potentially the nitro groups would act as acceptors. nih.govmsu.edu

This intricate hydrogen-bonding network would link the cations and anions into a three-dimensional supramolecular architecture. msu.edu The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material. The packing arrangement would likely involve layers or channels of cations and anions, similar to what has been observed for other n-alkyldiammonium dinitrate salts. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of both amine (-NH₂) and nitro (-NO₂) groups in 3,3-Dinitropentane-1,5-diamine makes it a prime candidate for the formation of extensive hydrogen bonding networks. The amine groups can act as hydrogen bond donors, while the oxygen atoms of the nitro groups are potent hydrogen bond acceptors.

These interactions are not limited to simple intermolecular associations. It is anticipated that these hydrogen bonds would lead to the formation of complex supramolecular assemblies. In the solid state, this could manifest as layered or three-dimensional crystalline structures. The specific nature of these networks would be influenced by the packing of the molecules in the crystal lattice. In solution, particularly in aprotic solvents, the formation of dimers or larger aggregates through hydrogen bonding is also a strong possibility. The crucial role of hydrogen bonding in the mechanisms of reactions involving diamines in aprotic solvents has been well-documented for other compounds.

The following table outlines the potential hydrogen bonding interactions in 3,3-Dinitropentane-1,5-diamine:

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Structure
Amine (N-H)Nitro (O=N)IntermolecularChains, sheets, or 3D networks
Amine (N-H)Amine (N)IntermolecularDimer or oligomer formation

Conformational Landscape and Rotational Isomerism in 3,3-Dinitropentane-1,5-diamine

The flexibility of the pentane backbone allows for a variety of conformational isomers, or conformers, arising from rotation around the C-C single bonds. The study of these different energy levels associated with various conformations is known as conformational analysis. libretexts.org The presence of bulky and polar substituents significantly influences the relative energies of these conformers.

The rotational isomerism in 3,3-Dinitropentane-1,5-diamine is expected to be complex due to the steric and electrostatic interactions between the nitro and amine groups. Torsional strain, which arises from the eclipsing of bonds on adjacent carbon atoms, and steric strain, resulting from the close proximity of bulky groups, are key factors in determining the most stable conformations. libretexts.org

Experimentally determining the populations of different conformers in solution is often achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can be used to deduce the predominant conformation. mdpi.com For molecules with complex spectra, advanced simulation algorithms may be necessary to extract meaningful data. nih.gov

The substituents on the pentane chain play a critical role in dictating the conformational landscape. The two nitro groups at the C3 position are strongly electron-withdrawing and sterically demanding. nih.govwikipedia.org This will likely lead to a preference for conformations that minimize the steric repulsion between these groups and other parts of the molecule.

The table below summarizes the key substituents and their likely influence on the conformation of 3,3-Dinitropentane-1,5-diamine:

SubstituentPositionKey PropertiesInfluence on Conformation
Nitro (-NO₂)C3 (geminal)Electron-withdrawing, bulkySteric hindrance, potential for intramolecular hydrogen bonding (acceptor)
Amine (-NH₂)C1, C5 (terminal)Hydrogen bond donor, basePotential for intramolecular hydrogen bonding (donor), influences intermolecular interactions

Computational Chemistry and Theoretical Studies of 3,3 Dinitropentane 1,5 Diamine

Molecular Dynamics Simulations for Conformational Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of 3,3-Dinitropentane-1,5-diamine and the influence of its environment, such as a solvent.

These simulations can reveal the preferred conformations of the molecule in the gas phase or in solution, and the energy barriers between different conformational states. Understanding the conformational landscape is important as it can influence the molecule's reactivity and physical properties.

Furthermore, MD simulations can be used to study the effects of different solvents on the structure and dynamics of 3,3-Dinitropentane-1,5-diamine. By explicitly including solvent molecules in the simulation, it is possible to investigate solute-solvent interactions, such as hydrogen bonding between the amino groups of the molecule and a protic solvent.

Theoretical Analysis of Intermolecular Interactions and Crystal Lattices

The properties of 3,3-Dinitropentane-1,5-diamine in the solid state are governed by the interactions between individual molecules in the crystal lattice. Theoretical methods can be employed to analyze these intermolecular interactions and predict the crystal structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal between the molecules. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Energy framework calculations complement Hirshfeld surface analysis by providing a quantitative measure of the interaction energies between molecules in the crystal. These calculations can be used to construct an "energy framework" that visualizes the strength and topology of the intermolecular interactions within the crystal lattice. This analysis can provide insights into the mechanical properties and stability of the crystalline material. For 3,3-Dinitropentane-1,5-diamine, this analysis would be particularly useful for understanding how the amino and nitro groups participate in hydrogen bonding and other non-covalent interactions to form a stable crystal structure.

Table of Compounds

Compound Name

Lack of Specific Research on 3,3-Dinitropentane-1,5-diamine Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in the computational chemistry and theoretical studies specifically focused on the chemical compound 3,3-Dinitropentane-1,5-diamine. While the user's request outlines a detailed structure for an article on this topic, including sections on non-covalent interactions and reaction mechanisms, there is currently no published research data to populate these sections accurately.

Computational chemistry is a powerful tool for understanding molecular properties and behaviors. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations are commonly employed to investigate non-covalent interactions, reaction pathways, and transition states in a wide range of chemical compounds. These techniques provide valuable insights into the intricate forces that govern molecular aggregation and reactivity. nih.govrsc.org

For instance, studies on other molecules demonstrate how computational methods can elucidate various types of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-stacking, which are crucial in determining the supramolecular architecture and material properties. nih.govnih.gov Similarly, computational explorations of reaction mechanisms can map out the energy landscapes of chemical transformations, identifying key transition states and intermediates that are often difficult to observe experimentally. researchgate.netdntb.gov.ua

However, the application of these established computational methods to 3,3-Dinitropentane-1,5-diamine has not been documented in the accessible scientific literature. Consequently, it is not possible to provide a detailed and scientifically accurate discussion on the specific non-covalent interactions within its aggregates or the computational insights into its reaction mechanisms and transition states. The generation of data tables and detailed research findings, as requested, is also precluded by this absence of specific studies.

Until research focusing on the computational analysis of 3,3-Dinitropentane-1,5-diamine is conducted and published, a comprehensive and authoritative article on this specific subject cannot be produced.

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific information on the chemical transformations and derivative chemistry of 3,3-Dinitropentane-1,5-diamine to generate the requested article.

Searches for the synthesis of functionalized derivatives, including specific modifications of the amine and dinitro moieties, as well as its use in the preparation of macrocyclic and polymeric structures, did not yield detailed research findings or data tables pertaining exclusively to 3,3-Dinitropentane-1,5-diamine. While one patent mentions the compound within a list of potential diamines, it does not provide any specific examples or data regarding its reactivity or the synthesis of its derivatives.

Consequently, it is not possible to construct an article that adheres to the provided outline while maintaining scientific accuracy and focusing solely on 3,3-Dinitropentane-1,5-diamine. The available literature does not support a detailed discussion of its amidation, alkylation, cyclization, dinitro moiety derivatization, or its role as a monomer and synthetic building block for complex molecules and nitrogen-rich scaffolds.

Chemical Transformations and Derivative Chemistry of 3,3 Dinitropentane 1,5 Diamine

3,3-Dinitropentane-1,5-diamine as a Versatile Synthetic Building Block

Chelation Chemistry and Coordination with Metal Centers

No information has been found regarding the ability of 3,3-Dinitropentane-1,5-diamine to act as a chelating agent or to coordinate with metal centers. There are no published studies detailing the synthesis, structure, or properties of any metal complexes involving this ligand.

Co-crystallization and Salt Formation Studies Involving 3,3-Dinitropentane-1,5-diamine

There is no available research on the co-crystallization or salt formation of 3,3-Dinitropentane-1,5-diamine.

Design and Synthesis of Ionic Cocrystals

No literature exists describing the design or synthesis of ionic cocrystals that include 3,3-Dinitropentane-1,5-diamine.

Modulating Supramolecular Assemblies through Salt Formation

There are no studies available that explore the use of salt formation with 3,3-Dinitropentane-1,5-diamine as a method for modulating supramolecular assemblies.

Future Research Directions and Emerging Paradigms for 3,3 Dinitropentane 1,5 Diamine

Development of Novel and Atom-Economical Synthetic Pathways

The future synthesis of 3,3-Dinitropentane-1,5-diamine and its analogs will necessitate a move away from traditional, often hazardous and wasteful, nitration and amination methods towards more elegant, efficient, and sustainable strategies. The principle of atom economy will be paramount, aiming to maximize the incorporation of atoms from reactants into the final product.

Future research should focus on multi-step synthetic sequences that utilize readily available and renewable feedstocks. One promising avenue involves biocatalysis, particularly for the synthesis of the diamine backbone. guidechem.comnih.gov Engineered microorganisms or isolated enzymes, such as lysine (B10760008) decarboxylase, could be employed to produce 1,5-diaminopentane (cadaverine) from renewable resources like lysine. guidechem.comnih.govrsc.org This biological approach offers mild reaction conditions and high selectivity, presenting a green alternative to conventional chemical synthesis from precursors like glutaronitrile. guidechem.comrsc.org

For the introduction of the gem-dinitro functionality, research into catalytic and milder nitration methods is crucial. This could involve exploring novel nitrating agents or catalytic systems that avoid the use of harsh mixed acids. Oxidative nitration of a suitable precursor, for instance, could provide a more direct route to the gem-dinitro group. acs.org The ideal synthetic pathway would be a convergent synthesis where the diamine backbone and the gem-dinitro moiety are constructed and then coupled, or a linear synthesis where the functional groups are introduced sequentially onto a pentane (B18724) scaffold with high efficiency at each step.

Table 1: Comparison of Potential Synthetic Paradigms for 3,3-Dinitropentane-1,5-diamine
Synthetic StrategyKey FeaturesPotential AdvantagesResearch Challenges
Bio-based Diamine Synthesis + Chemical NitrationUtilizes renewable feedstocks (e.g., lysine) for the 1,5-diaminopentane backbone via fermentation or enzymatic conversion. guidechem.comnih.gov Subsequent protection and nitration steps.Sustainable sourcing of starting material, potentially lower environmental impact.Multi-step process, protection/deprotection of amines required, harsh nitration conditions may still be necessary.
Convergent Synthesis from C3 and C1 SynthonsCoupling of a central 3,3-dinitropane derivative with two protected aminoethyl synthons.Modular approach allowing for easy variation of the amine substituents.Development of efficient C-C bond-forming reactions for coupling the fragments.
Catalytic C-H Amination and NitrationDirect functionalization of a pentane or substituted pentane backbone using advanced catalytic methods.High atom economy, potentially fewer steps.Achieving regioselectivity for both amination and nitration at the desired positions is highly challenging.
Novel Oxidative Nitration RoutesDirect conversion of a precursor like 3,3-di(nitromethyl)pentane-1,5-diamine or oxidation of a 3-nitro precursor.Potentially more direct and efficient introduction of the second nitro group. acs.orgDevelopment of selective and high-yielding oxidative nitration methods compatible with the amine groups.

Application of Advanced Characterization Techniques for In Situ Monitoring of Reactions

To optimize the novel synthetic pathways discussed above, a detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced, non-invasive characterization techniques applied in situ (in the reaction vessel) or operando (under actual operating conditions) are poised to provide unprecedented insights. univie.ac.atnih.gov

Spectroscopic methods such as Raman, mid-infrared (IR), and near-infrared (NIR) spectroscopy are particularly well-suited for real-time monitoring of both batch and flow chemistry processes. spectroscopyonline.com These techniques can track the consumption of reactants and the formation of products and by-products by monitoring characteristic vibrational modes of functional groups like the nitro (–NO₂) and amine (–NH₂) groups. For instance, in situ Raman spectroscopy could be used to follow the symmetric and asymmetric stretching vibrations of the N-O bonds during a nitration step, providing real-time data on reaction progress and conversion. nih.gov

Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about species in the reaction mixture without the need for sampling, allowing for the identification of unstable intermediates that might be missed by conventional offline analysis. cardiff.ac.uk These advanced analytical tools will be indispensable for rapid process development, optimization, and ensuring the safety of reactions involving energetic intermediates.

Table 2: Advanced In Situ Characterization Techniques for Synthesis of 3,3-Dinitropentane-1,5-diamine
TechniqueInformation GainedPotential Application Area
Raman SpectroscopyReal-time concentration profiles of reactants, intermediates, and products. Kinetic data.Monitoring the progress of nitration reactions by tracking the characteristic nitro group vibrational bands. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional group analysis, reaction initiation and endpoint determination.Observing the disappearance of precursor signals and the appearance of amine and nitro functionalities.
Near-Infrared (NIR) SpectroscopyQuantitative analysis in highly scattering or absorbing media.Process control in larger-scale synthesis where sample turbidity might be an issue. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation of intermediates and by-products in solution. cardiff.ac.ukIdentifying transient species in complex reaction mixtures to unravel reaction mechanisms.
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS)Surface chemistry and electronic state of catalysts under reaction conditions.Investigating the active sites and deactivation mechanisms of catalysts used in C-H functionalization routes. nih.gov

Exploration of 3,3-Dinitropentane-1,5-diamine in Combinatorial Chemistry and High-Throughput Synthesis

The structural framework of 3,3-Dinitropentane-1,5-diamine, with its two primary amine groups, is an ideal scaffold for combinatorial chemistry. This approach allows for the rapid synthesis of a large number of derivatives (a "library") in a parallel fashion, which can then be subjected to high-throughput screening for desired properties. umd.edu

Future research should leverage this paradigm to create libraries of compounds based on the 3,3-Dinitropentane-1,5-diamine core. The primary amine groups can be readily derivatized through a wide range of well-established reactions, including acylation (to form amides), alkylation, Schiff base formation with aldehydes, and reaction with isocyanates to form ureas. By using a diverse set of reactants for these transformations, a vast chemical space can be explored efficiently. acs.org

This strategy, combined with high-throughput screening for properties such as thermal stability (via techniques like differential scanning calorimetry), density, and sensitivity, can accelerate the discovery of new energetic materials or precursors with tailored properties. For example, a library of polyamides could be synthesized by reacting 3,3-Dinitropentane-1,5-diamine with a variety of diacyl chlorides, leading to new energetic polymers with potentially interesting mechanical and thermal properties.

Table 3: Hypothetical Combinatorial Library Based on 3,3-Dinitropentane-1,5-diamine
ScaffoldReaction TypeExemplar ReagentsResulting Functional GroupTarget Property for Screening
3,3-Dinitropentane-1,5-diamineAcylationAcetyl chloride, Benzoyl chloride, Picryl chlorideAmideThermal Stability, Impact Sensitivity
3,3-Dinitropentane-1,5-diamineSchiff Base FormationBenzaldehyde, 2,4,6-TrinitrobenzaldehydeImineDensity, Detonation Performance
3,3-Dinitropentane-1,5-diamineUrea FormationPhenyl isocyanate, Methyl isocyanateUreaMelt-cast properties, Binder compatibility
3,3-Dinitropentane-1,5-diamineN-NitrationN₂O₅, HNO₃/Ac₂ONitramineOxygen Balance, Energy Output

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction for Related Dinitrodiamines

For dinitrodiamines related to 3,3-Dinitropentane-1,5-diamine, AI/ML can be employed in several ways. Firstly, predictive models can be developed to rapidly estimate key energetic properties such as density, heat of formation, detonation velocity, and sensitivity for hypothetical molecules before they are synthesized. rsc.orgrsc.org This allows for a high-throughput virtual screening of computationally designed libraries, prioritizing the most promising candidates for experimental investigation. rsc.orgresearchgate.net

Secondly, generative models can be used for the inverse design of new molecules. In this approach, the desired properties are specified as input, and the AI model generates novel molecular structures that are predicted to exhibit those properties. This data-driven approach can uncover non-intuitive structural motifs and accelerate the discovery of next-generation energetic materials based on the dinitrodiamine framework. researchgate.net

Table 4: Application of AI/ML in the Design of Novel Dinitrodiamines
AI/ML ApplicationMethodologyObjectiveExpected Outcome
Property PredictionQuantitative Structure-Property Relationship (QSPR) models, Graph Neural Networks (GNNs). nih.govTo accurately predict key performance and safety metrics from molecular structure alone.Rapid virtual screening of thousands of candidate molecules, reducing experimental costs. rsc.org
Inverse DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs).To generate novel molecular structures that meet a predefined set of target properties.Discovery of non-obvious dinitrodiamine candidates with superior performance profiles.
Synthesis PlanningRetrosynthesis prediction algorithms trained on reaction databases.To propose viable and efficient synthetic routes for target molecules identified by screening or inverse design.Accelerated transition from computational design to experimental realization.

Unexplored Chemical Transformations and Reactivity Modes of 3,3-Dinitropentane-1,5-diamine

The bifunctional nature of 3,3-Dinitropentane-1,5-diamine opens the door to a variety of chemical transformations that have yet to be explored. Research in this area could lead to novel monomers, energetic plasticizers, or new heterocyclic systems.

The two primary amine groups are nucleophilic centers that can undergo a plethora of reactions. Beyond simple derivatization, intramolecular cyclization reactions could be investigated. For example, reaction with phosgene (B1210022) or its equivalents could lead to cyclic ureas, while reaction with dicarbonyl compounds could yield macrocyclic imines. The synthesis of N-oxides by controlled oxidation of the amine groups is another avenue that could enhance the oxygen balance and energetic properties of the molecule.

The gem-dinitro group, situated on a quaternary carbon, is relatively stable. However, its reactivity under specific conditions should be explored. For example, partial or complete reduction of the nitro groups would yield a variety of new functionalized diamines, such as aminonitro or diamino derivatives, which could serve as valuable building blocks. The interaction of the electron-withdrawing nitro groups with the amine functionalities through the aliphatic chain may also lead to unique reactivity that is not present in simpler monofunctional molecules.

Table 5: Potential Unexplored Reactions of 3,3-Dinitropentane-1,5-diamine
Reaction TypeReactant(s)Potential Product ClassPotential Application
Intramolecular CyclizationPhosgene, Diacyl chloridesCyclic ureas, Macrocyclic amidesNovel heterocyclic energetic compounds
PolymerizationDiisocyanates, EpoxidesEnergetic polyurethanes, Epoxy resinsEnergetic binders or plasticizers
Oxidation of Aminesm-CPBA, Oxone®N-oxides, HydroxylaminesIncreased oxygen balance and energy content
Reduction of Nitro GroupsCatalytic hydrogenation (e.g., H₂/Pd), Transfer hydrogenation3-Amino-3-nitropentane-1,5-diamine, 3,3-Diaminopentane-1,5-diamineNovel chelating agents, precursors to new polymers

Potential for Stereoselective Synthesis of Chiral Derivatives

While 3,3-Dinitropentane-1,5-diamine itself is an achiral molecule, the introduction of stereocenters into its backbone or side chains could lead to chiral derivatives with unique properties. Chirality can significantly influence the crystal packing of energetic materials, which in turn affects their density, sensitivity, and performance.

Future research could explore several strategies for accessing chiral derivatives. One approach is to start from a chiral building block. For example, a stereoselective Michael addition of a nitroalkane to a chiral α,β-unsaturated acceptor could be used to construct a chiral pentane backbone, which is then further functionalized to introduce the diamine and second nitro group. mdpi.comacs.org

Alternatively, the achiral 3,3-Dinitropentane-1,5-diamine can be reacted with chiral reagents. For instance, asymmetric synthesis could be achieved by reacting the diamine with a chiral aldehyde to form diastereomeric products that could potentially be separated. Catalytic asymmetric methods could also be employed to derivatize the amine groups with high enantioselectivity. acs.orgrsc.orgresearchgate.net The resulting enantiomerically pure compounds could then be studied to establish a relationship between stereochemistry and energetic properties, a field that remains largely underexplored for aliphatic dinitrodiamines.

Table 6: Proposed Strategies for Stereoselective Synthesis of Chiral Derivatives
StrategyDescriptionKey Challenge
Chiral Pool SynthesisBegin the synthesis from a readily available, enantiomerically pure starting material (e.g., a chiral amino acid or hydroxy acid) to construct the C5 backbone.Developing a synthetic route that maintains stereochemical integrity through multiple steps.
Asymmetric CatalysisEmploying a chiral catalyst to perform an enantioselective reaction on a prochiral precursor, such as an asymmetric conjugate addition to a nitroalkene. rsc.orgIdentifying a catalyst system that provides high diastereo- and enantioselectivity for the specific substrate.
Diastereomeric ResolutionReacting the racemic or achiral diamine with a chiral resolving agent to form diastereomers, which are then separated by chromatography or crystallization.Finding an efficient resolving agent and separation method.
Kinetic ResolutionUsing a chiral catalyst or reagent to selectively react with one enantiomer of a racemic precursor faster than the other.Achieving high selectivity factors to obtain products with high enantiomeric excess.

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